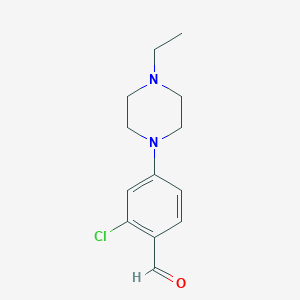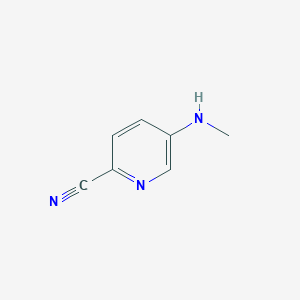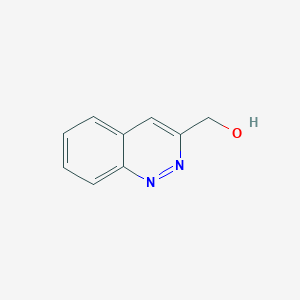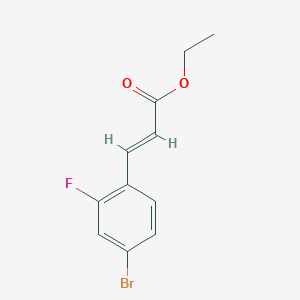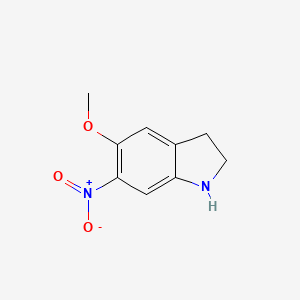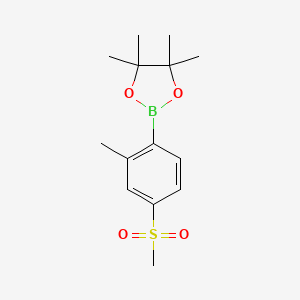
4,4,5,5-Tetramethyl-2-(2-methyl-4-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane
Übersicht
Beschreibung
4,4,5,5-Tetramethyl-2-(2-methyl-4-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane is a boron-containing compound that has been extensively studied for its potential applications in various scientific fields. This compound is also known as BPinMeSO2Ph and has a molecular formula of C16H23BO4S.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis Intermediary
This compound serves as an important intermediate in organic synthesis. It’s utilized in various transformation processes due to its high stability and reactivity. Specifically, it’s used to protect diols and is involved in the asymmetric synthesis of amino acids, as well as in Diels–Alder and Suzuki coupling reactions .
Enzyme Inhibition
In pharmacology, this compound is researched for its potential as an enzyme inhibitor. Enzyme inhibitors are crucial in the development of drugs for treating various diseases, including cancer and microbial infections .
Ligand for Drug Design
The compound’s unique structure makes it a candidate for use as a specific ligand in drug design. Ligands are molecules that bind to another (usually larger) molecule, which can be critical in the design of anticancer drugs .
Fluorescent Probes
Due to its chemical properties, this compound can be used as a fluorescent probe. Fluorescent probes are essential in biological and chemical research for identifying substances like hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
Stimulus-Responsive Drug Carriers
The boronic ester bonds in this compound are advantageous for constructing stimulus-responsive drug carriers. These carriers can respond to changes in the microenvironment, such as pH, glucose, and ATP levels, to deliver drugs like insulin and genes in a controlled manner .
Anticancer Research
Research has shown that enzymes produced by boric acid compounds, like our compound of interest, can induce apoptosis in cancer cells, such as HCT116 human colon cancer cells and HeLa cells, through oxidative stress .
Treatment of Lung Cancer
Studies have indicated that low concentrations of boric acid compounds can inhibit the growth of lung cancer cells, such as H1299 and COR-L23p, which opens up new avenues for the treatment of lung cancer .
Crystallographic and Conformational Analyses
The compound is characterized by various spectroscopic methods and single crystal X-ray diffraction for crystallographic and conformational analyses. This is essential for understanding the physical and chemical properties of new compounds .
Wirkmechanismus
Target of Action
It is known that boric acid compounds, which this compound is a derivative of, are often used as enzyme inhibitors or specific ligand drugs .
Mode of Action
It is known that boric acid compounds can lead to apoptosis of certain cancer cells by producing highly reactive oxygen species .
Biochemical Pathways
Boric acid compounds are known to be involved in various transformation processes due to their high reactivity .
Result of Action
It is known that boric acid compounds can lead to apoptosis and necrosis of certain cancer cells .
Action Environment
It is known that boronic ester bonds, which this compound contains, are widely used in the construction of stimulus-responsive drug carriers due to their ability to respond to various microenvironmental changes such as ph, glucose, and atp in the organism .
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-methyl-4-methylsulfonylphenyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO4S/c1-10-9-11(20(6,16)17)7-8-12(10)15-18-13(2,3)14(4,5)19-15/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJPXOFQIJCADG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)S(=O)(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(2-methyl-4-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



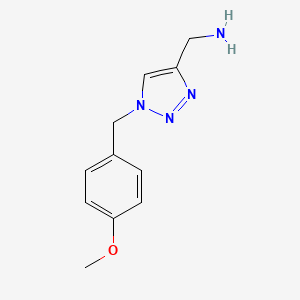
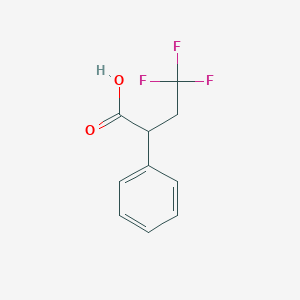
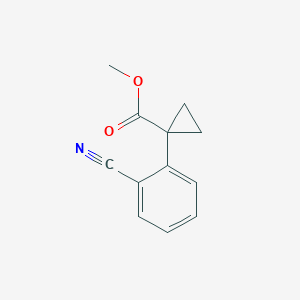

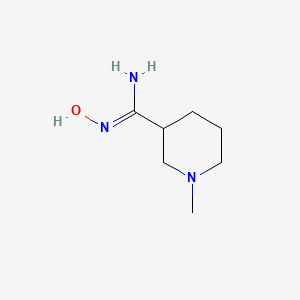
![(3,4-Dihydro-2H-benzo[b][1,4]thiazin-6-yl)methanol](/img/structure/B1429215.png)
